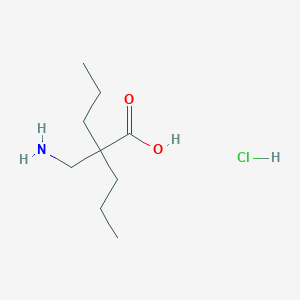

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there’s no direct information on the synthesis of “2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride”, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo a variety of reactions, including acid-base and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted based on the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

- Research has explored the synthesis and properties of derivatives related to 2-(Aminomethyl)-2-propylpentanoic acid, focusing on their preparation and potential applications. One study detailed the preparation of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane through condensation processes. These compounds were evaluated as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, showcasing the compound's utility beyond pharmaceutical applications (Dzhafarov et al., 2010).

Biochemical Synthesis

- Another significant area of research involves the biochemical synthesis of amino acids and their analogs. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids utilized derivatives of 2-(aminomethyl)-2-propylpentanoic acid. This research opens new avenues for developing amino acid derivatives with potential therapeutic applications (Laue et al., 2000).

Biological Studies and Applications

- On the biological front, studies have examined the impact of 2-(aminomethyl)-2-propylpentanoic acid derivatives on cellular mechanisms. For instance, the oxidative stress mechanism associated with Valproic Acid (a derivative of 2-propylpentanoic acid) has been extensively studied for its implications in hepatotoxicity. This research contributes to understanding the drug's side effects and guiding safer therapeutic use (Chang & Abbott, 2006).

Metabolic Pathway Investigations

- Investigations into the metabolic pathways of valproic acid, closely related to 2-(aminomethyl)-2-propylpentanoic acid, have provided insights into its effects on mitochondrial fatty acid oxidation. Understanding these mechanisms is crucial for mitigating the adverse effects of valproic acid and developing safer analogs (Silva et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as aminocaproic acid are known to interact with plasminogen activators, which have fibrinolytic properties .

Mode of Action

Aminocaproic acid, a similar compound, is known to inhibit plasminogen activators, thereby reducing fibrinolysis . This suggests that 2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride might have a similar mode of action.

Biochemical Pathways

The inhibition of plasminogen activators by aminocaproic acid suggests that the compound might affect the fibrinolysis pathway .

Result of Action

If the compound acts similarly to aminocaproic acid, it might result in reduced fibrinolysis .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(aminomethyl)-2-propylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-5-9(7-10,6-4-2)8(11)12;/h3-7,10H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZZJIDIVVOMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)

![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)

![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2745064.png)